molecular formula C14H23N3O B8747931 6-(1-Methylpiperidin-4-yl)-2-(propan-2-yloxy)pyridin-3-amine

6-(1-Methylpiperidin-4-yl)-2-(propan-2-yloxy)pyridin-3-amine

Cat. No. B8747931
M. Wt: 249.35 g/mol
InChI Key: UEFXWQOKHBMXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Methylpiperidin-4-yl)-2-(propan-2-yloxy)pyridin-3-amine is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-Methylpiperidin-4-yl)-2-(propan-2-yloxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Methylpiperidin-4-yl)-2-(propan-2-yloxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(1-Methylpiperidin-4-yl)-2-(propan-2-yloxy)pyridin-3-amine

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

6-(1-methylpiperidin-4-yl)-2-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C14H23N3O/c1-10(2)18-14-12(15)4-5-13(16-14)11-6-8-17(3)9-7-11/h4-5,10-11H,6-9,15H2,1-3H3

InChI Key

UEFXWQOKHBMXDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)C2CCN(CC2)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave tube, 300 mg of 1-methyl-5-nitro-6-(propan-2-yloxy)-1′,2′,3′,6′-tetrahydro-2,4′-bipyridine are introduced into 22 ml of methanol. 410 mg of ammonium formate and 345 mg of Pd/C (10%) are added. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure, so as to give 288 mg of 6-(1-methylpiperidin-4-yl)-2-(propan-2-yloxy)pyridin-3-amine in the form of a brown gum.
Name
1-methyl-5-nitro-6-(propan-2-yloxy)-1′,2′,3′,6′-tetrahydro-2,4′-bipyridine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Name
Quantity
345 mg
Type
catalyst
Reaction Step Two

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